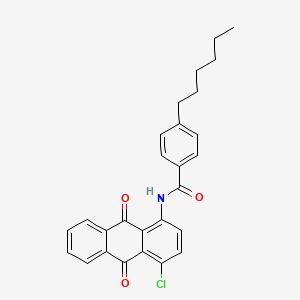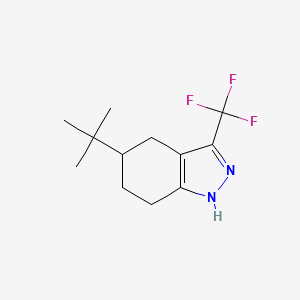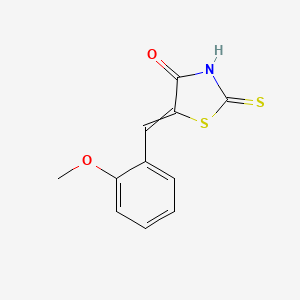
Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride is an organometallic compound that features a titanium center coordinated to two pentamethylcyclopentadienyl ligands and two chloride ions. This compound is of interest due to its unique structural and electronic properties, which make it useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride typically involves the reaction of titanium tetrachloride with pentamethylcyclopentadiene in the presence of a reducing agent. One common method is to react titanium tetrachloride with pentamethylcyclopentadiene in a solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states or to metallic titanium.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a nucleophile and may be facilitated by a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) compounds, while reduction could produce titanium(0) or titanium(II) species. Substitution reactions result in the formation of new organometallic complexes with different ligands.
科学研究应用
Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride has several scientific research applications, including:
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Chemical Vapor Deposition: It is used as a precursor in the chemical vapor deposition process to produce thin films of titanium-containing materials.
作用机制
The mechanism by which Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride exerts its effects involves the coordination of the titanium center to various substrates. This coordination can activate the substrates towards different chemical reactions, such as hydrogenation or polymerization. The pentamethylcyclopentadienyl ligands stabilize the titanium center and modulate its reactivity, while the chloride ligands can be easily substituted to introduce new functionalities .
相似化合物的比较
Similar Compounds
Titanium(IV) tetrachloride: A common titanium compound used in various industrial processes.
Titanium(III) chloride: Another titanium compound with different oxidation states and reactivity.
Zirconium(IV) pentamethylcyclopentadienyl dichloride: A similar compound with zirconium instead of titanium.
Uniqueness
Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride is unique due to its specific coordination environment and the presence of pentamethylcyclopentadienyl ligands. These ligands provide steric and electronic effects that enhance the reactivity and stability of the titanium center, making it a valuable compound for various applications in catalysis, material science, and medicinal chemistry .
属性
分子式 |
C20H32Cl2Ti |
|---|---|
分子量 |
391.2 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride |
InChI |
InChI=1S/2C10H16.2ClH.Ti/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*6H,1-5H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
XSZDUPFJVWKSCC-UHFFFAOYSA-L |
规范 SMILES |
CC1C(=C(C(=C1C)C)C)C.CC1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Ti+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-2-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12455597.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B12455607.png)
![5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol](/img/structure/B12455620.png)
![3-[(4-Chlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B12455622.png)
![2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-[(E)-(4-chlorophenyl)diazenyl]phenol](/img/structure/B12455626.png)
![4-(2,4-dichlorophenoxy)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}butanehydrazide](/img/structure/B12455632.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455635.png)
![4-[(1E)-1-cyano-2-{4-[(2-hydroxyethyl)(methyl)amino]phenyl}eth-1-en-1-yl]benzonitrile](/img/structure/B12455652.png)

![1-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one](/img/structure/B12455658.png)
![N-(3-{[(2-nitrophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B12455662.png)

